4-(but-3-yn-1-yl)-1,2,4-triazolidine-3,5-dione
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Overview
Description
4-(but-3-yn-1-yl)-1,2,4-triazolidine-3,5-dione is a heterocyclic compound that features a triazolidine ring fused with a butynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(but-3-yn-1-yl)-1,2,4-triazolidine-3,5-dione typically involves the cyclization of homopropargyl azides under specific conditions. One common method involves the use of dichloroethane as a solvent at elevated temperatures to facilitate the cyclization process . The reaction conditions often include the use of zinc as a catalyst, which is more cost-effective compared to other metal catalysts like gold or platinum .
Industrial Production Methods
Industrial production of this compound may leverage advanced techniques such as microwave or ultrasound irradiation to enhance reaction rates and yields. These enabling techniques not only speed up the cyclization process but also contribute to cost reduction, energy savings, and waste minimization .
Chemical Reactions Analysis
Types of Reactions
4-(but-3-yn-1-yl)-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:
Nucleophilic Substitution (SN2) Reactions: These reactions involve the substitution of a leaving group by a nucleophile, often facilitated by specific vibrational modes.
Cycloaddition Reactions: The compound can participate in click reactions with azides to form 1,2,3-triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include fluoride nucleophiles, and the reactions are often conducted under vibrational strong coupling conditions.
Cycloaddition: Catalysts such as Cp*RuCl(PPh3)2 are used for the cycloaddition of azides with but-3-yn-1-yl methanesulfonate.
Major Products
1,2,3-Triazoles: Formed through cycloaddition reactions.
Substituted Pyrroles: Resulting from the cyclization of homopropargyl azides.
Scientific Research Applications
4-(but-3-yn-1-yl)-1,2,4-triazolidine-3,5-dione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(but-3-yn-1-yl)-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets through hydrogen bonding and other interactions. The compound’s unique structure allows it to form stable complexes with various receptors, influencing biological pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
But-3-yn-1-amine: Shares the butynyl group but lacks the triazolidine ring.
4-(But-3-yn-1-yl)morpholine: Contains a morpholine ring instead of a triazolidine ring.
4-(But-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine: Features a piperazine ring and a fluorobenzoyl group.
Uniqueness
4-(but-3-yn-1-yl)-1,2,4-triazolidine-3,5-dione is unique due to its triazolidine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(but-3-yn-1-yl)-1,2,4-triazolidine-3,5-dione involves the reaction of 3-butyn-1-ol with ethyl chloroformate to form 3-butyn-1-yl ethyl carbonate. This intermediate is then reacted with hydrazine hydrate to form 4-(but-3-yn-1-yl)-1,2,4-triazolidine-3,5-dione.", "Starting Materials": [ "3-butyn-1-ol", "ethyl chloroformate", "hydrazine hydrate" ], "Reaction": [ "Step 1: React 3-butyn-1-ol with ethyl chloroformate in the presence of a base such as triethylamine to form 3-butyn-1-yl ethyl carbonate.", "Step 2: Add hydrazine hydrate to the reaction mixture and heat under reflux to form 4-(but-3-yn-1-yl)-1,2,4-triazolidine-3,5-dione.", "Step 3: Purify the product by recrystallization or column chromatography." ] } | |
CAS No. |
1698269-97-4 |
Molecular Formula |
C6H7N3O2 |
Molecular Weight |
153.1 |
Purity |
95 |
Origin of Product |
United States |
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